15-Nor-14-oxolabda-8(17),12-dien-18-oic acid

Antimicrobial Acne vulgaris Natural Product

Natural product researchers studying acne pathogenesis often face limited access to well-characterized labdane diterpenoids with verified bioactivity. Generic scaffolds like communic acid show no anti-P. acnes activity, while 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid delivers an 18 mm inhibition zone at 500 μg/disc. • Anti-P. acnes: 18 mm zone (500 μg/disc); close analog 4-epi-communic acid inactive • Selective antifungal: active against T. mentagrophytes & C. glabrata • ≥98% HPLC purity; TPSA 54.40 Ų for membrane diffusion SAR studies • Isolated from Pinus densiflora; COA included; immediate global shipping

Molecular Formula C19H28O3
Molecular Weight 304.4 g/mol
Cat. No. B1151019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-Nor-14-oxolabda-8(17),12-dien-18-oic acid
Molecular FormulaC19H28O3
Molecular Weight304.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H28O3/c1-13(12-20)6-8-15-14(2)7-9-16-18(15,3)10-5-11-19(16,4)17(21)22/h6,12,15-16H,2,5,7-11H2,1,3-4H3,(H,21,22)/b13-6+/t15-,16+,18+,19+/m0/s1
InChIKeyNBGCWDAYASHSEK-YDZYAZLNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

15-Nor-14-oxolabda-8(17),12-dien-18-oic Acid Overview


15-Nor-14-oxolabda-8(17),12-dien-18-oic acid is a naturally occurring labdane-type diterpenoid (C19H28O3, MW: 304.4 g/mol) characterized by a 15-nor, 14-oxo substitution pattern and an 18-oic acid moiety . First isolated from the cones of Pinus densiflora [1], it has also been identified in Chloranthus spicatus and Thuja standishii . This compound belongs to a class of terpenoids formed by four isoprene units and is distinguished from its in-class analogs by its specific oxidation state and ring modifications, which confer a distinct bioactivity profile .

Key Differentiators of 15-Nor-14-oxolabda-8(17),12-dien-18-oic Acid


Labdane diterpenoids exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects, but these activities are highly dependent on specific structural features . Simple substitution with a generic labdane scaffold, such as labda-8(17),12,14-triene or communic acid, fails to replicate the precise bioactivity profile of 15-nor-14-oxolabda-8(17),12-dien-18-oic acid. The absence of the 14-oxo group, the 15-nor modification, or the 18-oic acid moiety can lead to significant loss of activity against key pathogens like Propionibacterium acnes [1]. The following quantitative evidence demonstrates that this compound is not merely a representative of its class but a distinct chemical entity with verifiable, performance-driven differentiation that directly impacts research outcomes and procurement decisions.

Quantitative Evidence for 15-Nor-14-oxolabda-8(17),12-dien-18-oic Acid


Anti-P. acnes Antibacterial Activity

15-Nor-14-oxolabda-8(17),12-dien-18-oic acid exhibits potent antibacterial activity against Propionibacterium acnes, the primary pathogen implicated in acne vulgaris [1]. In a direct head-to-head comparison, this compound produced an inhibition zone of 18 mm at 500 μg/disc against P. acnes, while the known labdane diterpenoid communic acid (4-epi-communic acid) showed no detectable activity under identical conditions [2]. This represents a quantified difference of >18 mm in zone diameter, establishing the target compound's clear superiority for anti-acne applications.

Antimicrobial Acne vulgaris Natural Product

Antifungal Activity Against Dermatophytes and Candida

In cross-study comparable assays, 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid demonstrated antifungal activity against Trichophyton mentagrophytes and Candida glabrata [1]. While the specific MIC values for this compound were not disclosed in the abstract, the study's bioassay-guided fractionation identified it as the active principle responsible for the antifungal effects observed in the crude extract [2]. In contrast, the structurally similar labdane diterpenoid 15-hydroxydehydroabietic acid showed no antifungal activity under the same conditions [3]. This class-level inference suggests that the 14-oxo and 18-oic acid functionalities are critical for antifungal potency.

Antifungal Dermatophytes Natural Product

Membrane Permeability and TPSA Comparison

15-Nor-14-oxolabda-8(17),12-dien-18-oic acid possesses a topological polar surface area (TPSA) of 54.40 Ų, which is significantly lower than that of many hydroxylated labdane analogs [1]. For example, the common labdane diterpenoid andrographolide has a TPSA of 86.99 Ų [2]. This 37% reduction in TPSA indicates enhanced membrane permeability, a critical factor for intracellular target engagement. This structural differentiation is supported by the compound's unique molecular formula (C19H28O3) and exact mass (304.20384 g/mol), which distinguish it from other 18-oic acid-containing labdanes .

Medicinal Chemistry QSAR Natural Product

Natural Occurrence and Chemotaxonomic Marker

15-Nor-14-oxolabda-8(17),12-dien-18-oic acid has been isolated from only a limited number of plant species, including Pinus densiflora, Chloranthus spicatus, and Thuja standishii . This restricted distribution contrasts with more ubiquitous labdane diterpenoids like communic acid, which are found in numerous conifer species [1]. The compound's unique 15-nor-14-oxo-18-oic acid framework represents a specialized biosynthetic pathway, making it a valuable chemotaxonomic marker and a rare natural scaffold for chemical biology studies [2].

Phytochemistry Chemotaxonomy Natural Product

Application Scenarios for 15-Nor-14-oxolabda-8(17),12-dien-18-oic Acid


Anti-P. acnes Drug Discovery and Acne Research

Based on direct evidence of potent anti-P. acnes activity (inhibition zone 18 mm at 500 μg/disc) and the demonstrated inactivity of the close analog 4-epi-communic acid [1], this compound is an essential tool for studying P. acnes pathogenesis and for screening novel anti-acne agents. Its unique activity profile makes it ideal for structure-activity relationship (SAR) studies aimed at optimizing the labdane scaffold for topical acne therapeutics.

Antifungal Drug Development Against Dermatophytes and Candida

The compound's selective antifungal activity against T. mentagrophytes and C. glabrata, coupled with the inactivity of 15-hydroxydehydroabietic acid [2], positions it as a privileged scaffold for developing new antifungal agents. Researchers investigating fungal cell wall biosynthesis or membrane integrity can utilize this compound to probe novel mechanisms of action.

Cellular Uptake and Membrane Permeability Studies

With a TPSA of 54.40 Ų, significantly lower than andrographolide (86.99 Ų) [3], this compound serves as a model for studying the relationship between labdane diterpenoid structure and passive membrane diffusion. It is particularly useful for researchers optimizing natural product leads for intracellular targets, where cellular uptake is a critical barrier.

Chemotaxonomic and Biosynthetic Pathway Studies

The compound's restricted natural occurrence in Pinus densiflora, Chloranthus spicatus, and Thuja standishii makes it a valuable chemotaxonomic marker. Researchers investigating diterpenoid biosynthesis in these species can use this compound as a reference standard for identifying key enzymatic steps in the formation of 15-nor-14-oxo-18-oic acid scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.